Dipropyl chlorophosphate

Vue d'ensemble

Description

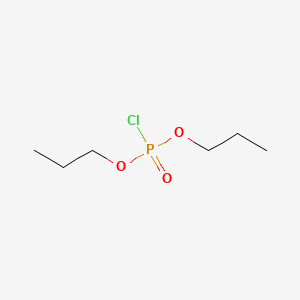

Dipropyl chlorophosphate (DPCP) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss DPCP, they do provide insights into related organophosphate compounds and their behaviors, which can be informative for understanding DPCP.

Synthesis Analysis

The synthesis of organophosphate compounds can be complex due to the presence of multiple functional groups. For example, the synthesis of diphenyl chlorophosphate was achieved using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . The reaction conditions, such as temperature, time, catalyst dosage, and raw material molar ratio, were optimized to improve yield. This suggests that similar conditions could be relevant for the synthesis of DPCP.

Molecular Structure Analysis

The molecular structure of organophosphate compounds is critical for their function and reactivity. For instance, the structure of diphenyl chlorophosphate was characterized using infrared spectrometry and nuclear magnetic resonance spectroscopy . These techniques could also be applied to DPCP to determine its molecular structure and confirm the presence of functional groups.

Chemical Reactions Analysis

The reactivity of organophosphate compounds with various nucleophiles is an area of interest. The kinetics and mechanism of the reaction of dipropyl chlorophosphate with substituted anilines were studied, revealing that the reaction proceeds via a concerted mechanism with either a frontside or backside nucleophilic attack depending on the basicity of the aniline . This information is valuable for predicting the reactivity of DPCP in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphate compounds are influenced by their molecular structure. For example, the exposure to various organophosphate flame retardants, including tris(1,3-dichloro-2-propyl) phosphate, was assessed in a U.S. general population study, indicating widespread exposure and potential health implications . Understanding the properties of DPCP, such as solubility, stability, and toxicity, is essential for its safe handling and application.

Applications De Recherche Scientifique

Kinetics and Mechanism in Anilinolysis Reactions Dipropyl chlorophosphate has been studied for its role in anilinolysis reactions. Research conducted by Hoque and Lee (2011) in the Bulletin of The Korean Chemical Society investigated the kinetics and mechanisms of dipropyl chlorophosphate reactions with anilines. The study revealed different kinetic isotope effects depending on the basicity of the anilines, suggesting a complex mechanism involving hydrogen-bonded, four-center-type transition states for basic anilines and backside attack transition states for weakly basic anilines (Hoque & Lee, 2011).

Use in Flame Retardants Although not directly studying dipropyl chlorophosphate, research has focused on organophosphate flame retardants (PFRs), a category to which dipropyl chlorophosphate is closely related. Studies like those by Castorina et al. (2017) in Chemosphere and Hoffman et al. (2014) in Environment International have explored the presence and health risks of PFRs, including their metabolites in pregnant women and their variability (Castorina et al., 2017); (Hoffman et al., 2014).

Synthesis of Functionalized Polymers Dipropyl chlorophosphate has been utilized in the synthesis of functionalized polymers. Allcock et al. (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate, a related compound. These polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).

Environmental Monitoring and Health Impact Assessment Several studies have focused on the environmental presence and potential health impacts of organophosphate flame retardants, including compounds related to dipropyl chlorophosphate. Research has investigated their presence in indoor environments, wastewater, and the general population, assessing potential health risks and ecological implications (Ospina et al., 2018); (Rodgers et al., 2018).

Mécanisme D'action

Target of Action

Dipropyl chlorophosphate primarily targets anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They play a crucial role in the manufacture of a wide variety of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Mode of Action

The compound interacts with its targets through a process known as anilinolysis . This process involves the reaction of dipropyl chlorophosphate with substituted anilines and deuterated anilines . The reaction is carried out in acetonitrile at 55.0°C . The obtained deuterium kinetic isotope effects (DKIEs; kH/kD) are primary normal (kH/kD = 1.09-1.01) with the strongly basic anilines .

Biochemical Pathways

The biochemical pathways affected by dipropyl chlorophosphate are related to the phosphoryl and thiophosphoryl transfer reactions of anilinolyses . The compound’s interaction with its targets results in changes in these pathways, leading to downstream effects .

Result of Action

The result of the action of dipropyl chlorophosphate is the transformation of its targets, leading to changes in the biochemical pathways they are involved in . This can have significant molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

The action of dipropyl chlorophosphate can be influenced by various environmental factors. For example, the temperature of the environment can affect the rate of the anilinolysis reaction . Additionally, the presence of other compounds in the environment can potentially interact with dipropyl chlorophosphate, affecting its stability and efficacy .

Safety and Hazards

Dipropyl chlorophosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-[chloro(propoxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWMBNBSQQGLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179787 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2510-89-6 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the basicity of anilines influence the reaction mechanism with dipropyl chlorophosphate?

A: The research indicates that the reaction mechanism of dipropyl chlorophosphate with anilines is significantly influenced by the basicity of the aniline. [] Strongly basic anilines favor a concerted mechanism with a frontside nucleophilic attack. This involves a hydrogen-bonded four-center-type transition state. Conversely, weakly basic anilines prefer a backside attack transition state. This difference in mechanisms is supported by the observed deuterium kinetic isotope effects (DKIEs). [] Primary normal DKIEs are observed with strongly basic anilines, while secondary inverse DKIEs are observed with weakly basic anilines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)